Cabamiquine

antimalarial drug discovery Plasmodium falciparum in vitro susceptibility

Procure a next-generation antimalarial agent with a novel mechanism for translational research. Cabamiquine is a specific inhibitor of Plasmodium translation elongation factor 2 (eEF2), a target essential for parasite protein synthesis that avoids cross-resistance with artemisinin and chloroquine. - Multi-stage activity: Potent against asexual blood stages (EC50 ~1 nM), gametocytes, and liver schizonts. - Reference standard: Consistently low IC50 (<10 nM) across diverse P. falciparum field isolates makes it an ideal positive control. - Combination potential: Synergistic/additive effects demonstrated with pyronaridine for reduced-dose regimen development.

Molecular Formula C27H31FN4O2
Molecular Weight 462.6 g/mol
CAS No. 1469439-69-7
Cat. No. B607003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabamiquine
CAS1469439-69-7
SynonymsDDD107498;  DDD-107498;  DDD 107498;  DDD 498;  DDD-498;  DDD498;  MMV121;  MMV-121;  MMV 121
Molecular FormulaC27H31FN4O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5
InChIInChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
InChIKeyBENUHBSJOJMZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cabamiquine Product Profile


Cabamiquine (CAS 1469439-69-7, synonym DDD107498, M5717) is an orally active antimalarial compound that inhibits the Plasmodium translation elongation factor 2 (eEF2), a novel target essential for parasite protein synthesis [1]. It demonstrates potent activity across multiple life-cycle stages of the Plasmodium parasite, including the asexual blood stages, gametocytes, and liver stages, and exhibits favorable pharmacokinetic properties in preclinical models [1][2]. The compound is currently under clinical development as a next-generation antimalarial agent, with a focus on single-dose cure, transmission blocking, and chemoprotection applications [1][3].

Target Novel Plasmodium eEF2 inhibitor for protein synthesis studies
Stage range Blood-stage, gametocyte, and liver-stage research models
Route Orally active research compound for in vivo model integration

Cabamiquine Non-Interchangeability


Cabamiquine is not functionally interchangeable with other antimalarial agents due to its unique inhibition of the Plasmodium translation elongation factor 2 (eEF2) [1]. This novel mechanism of action avoids cross-resistance with current frontline drugs, including artemisinin derivatives and chloroquine [1]. Furthermore, its multi-stage activity profile—encompassing blood-stage schizonts, gametocytes, and liver stages—is not replicated by most existing antimalarials, which typically target only the asexual blood stages [2]. Direct substitution with other eEF2 inhibitors or compounds from different classes would fail to provide the same therapeutic and transmission-blocking outcomes, as evidenced by quantitative comparisons of potency, killing kinetics, and in vivo efficacy [3].

Cabamiquine
Targets eEF2; no cross-resistance with artemisinin or chloroquine
Artemisinin / chloroquine
Different mechanism; eEF2-driven resistance may not overlap
Cabamiquine
Multi-stage activity across blood, gametocyte, liver stages
Blood-stage-only antimalarials
May not replicate gametocyte or liver-stage endpoint profiles
Cabamiquine
Distinct cytostatic lag phase before parasite killing
Fast-killing antimalarials
Killing dynamics differ; may alter combination therapy modeling

Cabamiquine Comparative Performance Evidence


In Vitro Potency Against P. falciparum Field Isolates

In a 2026 study of 26 P. falciparum field isolates from Mali, cabamiquine demonstrated consistently strong ex vivo activity with an IC50 of <10 nM across all tested isolates [1]. In contrast, the next-generation antimalarial candidate KDU691 showed only moderate activity with a median IC50 of 18-22 nM [1]. Chloroquine exhibited marked inter- and intra-site variability with IC50 values ranging from ~50 nM to 1300 nM [1].

Potency vs field isolates
Head-to-head
Cabamiquine IC50 at least 1.8–2.2× lower than KDU691, up to 130× lower than chloroquine across 26 Malian isolates
Supports potency ranking in field-isolate susceptibility screening
72-h ex vivo assay; SYBR Green I readout
antimalarial drug discovery Plasmodium falciparum in vitro susceptibility

Killing Kinetics vs Pyronaridine

In a pharmacometric modeling study using ex vivo P. falciparum field isolates, pyronaridine monotherapy at doses as high as 720 mg provided suboptimal parasite killing rates [1]. In contrast, the combination of a single 330 mg dose of cabamiquine with 360 mg pyronaridine provided over 90% parasite killing in most simulated patients [1].

Killing vs pyronaridine
Head-to-head
≥90% simulated parasite killing with 330 mg cabamiquine + 360 mg pyronaridine vs suboptimal killing with pyronaridine alone up to 720 mg
Supports pharmacometric combination dose-ratio modeling
Ex vivo field isolate data; simulated clinical context
antimalarial combination therapy pharmacometrics dose optimization

Time-Lapse Killing Kinetics vs Chloroquine

Time-lapse microscopy of P. falciparum-infected red blood cells revealed that cabamiquine exhibits a distinct cytostatic phase prior to parasite killing, characterized by a lag phase before host cell lysis [1]. In contrast, chloroquine demonstrated a faster-killing profile with no observable lag phase [1].

Kinetics vs chloroquine
Head-to-head
Cabamiquine induces a lag phase before host cell lysis; chloroquine shows rapid kill without lag
Supports mechanism-of-action differentiation through killing dynamics
Time-lapse microscopy of 3D7-infected RBCs
drug action kinetics time-lapse microscopy cytostatic vs. cytotoxic

Activity Against P. ovale and P. malariae

In a 2026 ex vivo study of non-falciparum field isolates from Ghana and Mali, cabamiquine showed potent activity against P. ovale with a median IC50 of 0.9441 nM (range 0.225 to 2.315 nM), which was not significantly different from its activity against P. falciparum [1]. However, P. malariae isolates were less susceptible to cabamiquine (median IC50 = 3.915 nM; range 1.410 to 7.010 nM) compared with P. falciparum (p = 0.001) [1].

P. ovale/malariae activity
Cross-study
P. ovale median IC50 0.94 nM (similar to P. falciparum); P. malariae IC50 3.9 nM (3.9-fold less susceptible)
Supports species-specific susceptibility profiling
Field isolates from Ghana and Mali
non-falciparum malaria Plasmodium ovale Plasmodium malariae

PfeEF2 Inhibition vs Whole-Cell Activity

Cabamiquine inhibits protein synthesis by targeting the Plasmodium translation elongation factor 2 (eEF2), with an EC50 of 2 nM against the wild-type PfeEF2 in a biochemical assay [1]. This correlates closely with its whole-cell EC50 of 1 nM against P. falciparum 3D7 parasites [1].

Target vs whole-cell
Supporting evidence
WT-PfeEF2 EC50 2 nM; whole-cell EC50 1 nM (within 2-fold)
Supports on-target engagement correlation
Biochemical vs 72-h growth assay
translation elongation factor 2 eEF2 target engagement

Cross-Resistance Profile with Standard Antimalarials

In a 2026 study, cabamiquine-resistant P. falciparum laboratory strains (with PfeEF2 mutations) showed limited variation in susceptibility to a panel of standard antimalarials including amodiaquine, tafenoquine, sulfadoxine, pyrimethamine, pyronaridine, lumefantrine, chloroquine, primaquine, and quinine [1]. This indicates that cabamiquine resistance does not confer cross-resistance to existing drugs [1].

Cross-resistance profile
Class-level inference
No significant IC50 shift in 11 standard antimalarials against cabamiquine-resistant mutants
Supports combination partner selection; no cross-resistance observed
Lab-generated PfeEF2 mutants; field relevance to verify
drug resistance cross-resistance PfeEF2 mutants

Cabamiquine Research Applications


Field Isolate Susceptibility Testing

Cabamiquine serves as a reference compound for ex vivo drug susceptibility assays of P. falciparum field isolates. Its consistently low IC50 (<10 nM) across diverse isolates [1] makes it an ideal positive control for screening panels of next-generation antimalarials. Researchers can benchmark new compounds against cabamiquine to identify agents with superior or comparable potency.

Combination Therapy Development and Dose Optimization

Cabamiquine is a key component in the development of new antimalarial combination therapies. Its synergistic or additive effect with pyronaridine, as demonstrated by pharmacometric modeling [1], enables lower total drug doses and improved patient compliance. Procurement of cabamiquine is essential for studies aimed at defining optimal dose ratios and combination regimens.

Mechanistic Studies of Translation Inhibition

As a specific inhibitor of Plasmodium eEF2 [1], cabamiquine is a critical tool for investigating protein synthesis in malaria parasites. It can be used in biochemical and cellular assays to study ribosome translocation, elongation kinetics, and the development of resistance mutations. Procurement of high-purity cabamiquine is necessary for these precise mechanistic studies.

Killing Kinetics and Cytostatic/Cytocidal Studies

Cabamiquine's unique lag phase and cytostatic effect, as revealed by time-lapse microscopy [1], make it a valuable tool for studying parasite killing dynamics. It can be used to differentiate between cytostatic and cytotoxic drug actions, aiding in the classification of new antimalarial candidates and the design of combination regimens that exploit distinct killing mechanisms.

Application
Selection Property
Validation Focus
Field isolate susceptibility screening
eEF2-targeted potency reference
IC50 consistency across genetically diverse isolates
Combination dose-ratio research
Synergistic/additive activity with pyronaridine
Pharmacometric modeling and dose selection
Translation inhibition studies
Specific PfeEF2 inhibition
Target engagement and resistance mutation profiling
Killing dynamics research
Cytostatic lag phase kinetics
Time-lapse microscopy and cytocidal differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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